Piliformic acid

Description

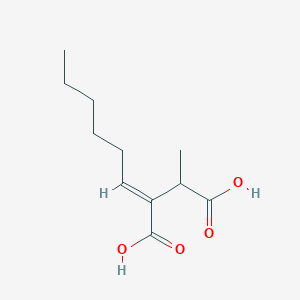

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-hexylidene-3-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUQECDNJQCQAE-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C(C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C(\C(C)C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Piliformic Acid: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization from Xylariaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piliformic acid, a naturally occurring unsaturated dicarboxylic acid, has been identified as a secondary metabolite produced by various fungi belonging to the Xylariaceae family. First reported as a metabolite from species such as Poronia piliformis and various Xylaria species, this compound has demonstrated notable biological activities, particularly antifungal properties.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of quantitative data, and a proposed mechanism of action, offering valuable insights for researchers in natural product chemistry, mycology, and drug development.

Introduction

The Xylariaceae family of fungi is a prolific source of structurally diverse and biologically active secondary metabolites.[2][3][4] These compounds, including polyketides, terpenoids, and alkaloids, have garnered significant interest for their potential applications in medicine and agriculture. Among these, this compound (2-hexylidene-3-methylsuccinic acid) stands out as a recurring metabolite within this family, having been isolated from various genera including Xylaria, Poronia, and Hypoxylon. Its biosynthesis has been shown to originate from octanoate, derived from a fatty acid synthase (FAS), and a C3 unit from the citric acid cycle intermediate, oxaloacetate.[5] The compound's antifungal activity against plant pathogens, such as Colletotrichum gloeosporioides, highlights its potential as a lead compound for the development of novel antifungal agents.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₄ | [1] |

| Molecular Weight | 214.26 g/mol | Inferred from Formula |

| IUPAC Name | 2-hexylidene-3-methylbutanedioic acid | [1] |

| CAS Number | 98985-75-2 | Inferred from IUPAC Name |

| Appearance | Colorless oil or white powder | [6] |

Experimental Protocols

Fungal Culture and Fermentation

A representative protocol for the cultivation of Xylaria sp. for the production of this compound is as follows:

-

Strain Cultivation: An endophytic fungus, such as Xylaria sp. (strain 249), is isolated from a suitable plant host. The fungus is maintained on a solid medium, for example, Potato Dextrose Agar (PDA), at 25°C.

-

Seed Culture: For secondary metabolite production, the fungus is grown in a liquid medium. A small piece of the mycelium from the solid culture is inoculated into a flask containing a suitable liquid medium, such as Malt Extract Broth (MEB). The seed culture is incubated at 25°C on a rotary shaker at 120 rpm for a period of 5-7 days.

-

Large-Scale Fermentation: The seed culture is then used to inoculate larger fermentation vessels containing the same liquid medium. The fermentation is carried out for 14-21 days at 25°C with shaking at 120 rpm to ensure adequate aeration and nutrient distribution.

Extraction of this compound

The following protocol outlines the extraction of this compound from the fungal culture broth:

-

Separation of Mycelium and Broth: The fungal culture is harvested, and the mycelium is separated from the liquid broth by vacuum filtration.

-

Solvent Extraction: The cell-free culture broth is subjected to liquid-liquid extraction with an organic solvent. Ethyl acetate is commonly used for this purpose. The extraction is typically performed three times to ensure complete recovery of the secondary metabolites.

-

Concentration: The ethyl acetate fractions are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

A multi-step chromatographic procedure is employed to isolate and purify this compound from the crude extract:

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is first fractionated using silica gel column chromatography. The column is eluted with a gradient of solvents with increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of this compound (identified by TLC comparison with a standard or by bioassay) are pooled and further purified using a Sephadex LH-20 column. This step helps to remove pigments and other impurities. The column is typically eluted with a solvent mixture such as dichloromethane:methanol (1:1).

-

High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative or semi-preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

Quantitative Data

The following tables summarize the quantitative data related to the yield and biological activity of this compound.

Table 1: Yield of this compound from Xylaria sp.

| Fungal Strain | Crude Extract (mg) | Purified this compound (mg) | Yield (%) | Reference |

| Xylaria sp. 249 | 306.4 | 6.8 | 2.22 | [1] |

Table 2: Antifungal Activity of this compound

| Test Organism | Assay Type | MIC (μmol mL⁻¹) | Inhibition (%) | Reference |

| Colletotrichum gloeosporioides | Microdilution | 2.92 | - | [1] |

| Colletotrichum gloeosporioides | Disk Diffusion | - | 51.33 (at 500 μ g/disk ) | [1] |

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

Table 3: NMR Spectroscopic Data for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | - | 172.5 |

| 2 | - | 130.1 |

| 3 | 3.55 (q, 7.0) | 45.5 |

| 4 | - | 178.9 |

| 5 | 1.30 (d, 7.0) | 15.2 |

| 1' | 6.55 (t, 7.5) | 145.0 |

| 2' | 2.25 (q, 7.5) | 30.5 |

| 3' | 1.40 (m) | 28.9 |

| 4' | 1.30 (m) | 31.5 |

| 5' | 1.30 (m) | 22.5 |

| 6' | 0.90 (t, 7.0) | 14.0 |

Note: NMR data can vary slightly depending on the solvent used.

High-Resolution Mass Spectrometry (HRMS): The molecular formula of this compound is confirmed by HRMS, which provides a highly accurate mass measurement. The fragmentation pattern in the mass spectrum can further support the proposed structure. For carboxylic acids, common fragmentation patterns include the loss of H₂O (M-18), CO (M-28), and COOH (M-45).[7]

Proposed Mechanism of Action and Signaling Pathways

While the precise signaling pathways affected by this compound have not been definitively elucidated, its structural similarity to unsaturated fatty acids suggests a likely mechanism of action involving the disruption of the fungal cell membrane.

Unsaturated fatty acids are known to insert into the lipid bilayer of fungal membranes, leading to a loss of integrity.[8][9] This disruption can result in the leakage of essential intracellular components and ultimately lead to cell death.[10][11] The presence of double bonds in the fatty acid chain is crucial for this activity, as it increases the fluidity of the membrane.[8]

Based on this, a proposed logical workflow for the antifungal action of this compound is presented below.

References

- 1. The potential of compounds isolated from Xylaria spp. as antifungal agents against anthracnose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the fungal metabolite, this compound (2-hexylidene-3-methylsuccinic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Isolation and characterization of bioactive metabolites from Xylaria psidii, an endophytic fungus of the medicinal plant Aegle marmelos and their role in mitochondrial dependent apoptosis against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. new.academiapublishing.org [new.academiapublishing.org]

- 11. researchgate.net [researchgate.net]

Elucidation of the Piliformic Acid Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piliformic acid, a fungal secondary metabolite with potential biological activities, has been the subject of biosynthetic studies to understand its formation. This technical guide synthesizes the current knowledge on the elucidation of the this compound biosynthetic pathway. It details the precursor molecules, key chemical transformations, and the overall proposed pathway. While significant progress has been made in identifying the building blocks of this compound, a complete understanding of the enzymatic machinery and the underlying genetics remains an area for future research. This document aims to provide a comprehensive overview of the established biosynthetic route and to highlight the gaps in knowledge that present opportunities for further investigation.

Introduction

This compound (2-hexylidene-3-methylsuccinic acid) is a secondary metabolite produced by various fungi of the Xylariaceae family, including species such as Poronia piliformis and Xylaria mali.[1][2] The structure of this compound, featuring a substituted succinic acid moiety, has prompted investigations into its biosynthetic origins, revealing a fascinating convergence of primary metabolic pathways. Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also holds potential for the bio-engineering of novel compounds with applications in drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound follows a mixed pathway, utilizing precursors from both fatty acid synthesis and the citric acid cycle.[1][2] The molecule can be conceptually dissected into two key fragments: a C8 octanoate-derived unit and a C3 succinate-derived unit.

Origin of the C8 Moiety: A Fatty Acid Synthase-Derived Octanoate

Initial studies employing isotopic labeling have definitively shown that the eight-carbon backbone of the hexylidene side chain originates from octanoate.[1][2] Crucially, these studies have also revealed that this octanoate is not a product of a polyketide synthase (PKS), as is common for many fungal secondary metabolites, but rather is synthesized by a fatty acid synthase (FAS).[1][2] This distinction is significant as it points towards a dedicated or co-opted FAS system for the production of the octanoyl precursor.

Origin of the C3 Moiety: Succinate from the Citric Acid Cycle

The three-carbon succinic acid core of this compound is derived from intermediates of the citric acid cycle.[1][2] Isotopic labeling experiments have demonstrated efficient incorporation of succinate into this part of the molecule.[1][2] Further evidence suggests that oxaloacetate is a key intermediate, linking the biosynthesis of this compound directly to central carbon metabolism.[1]

Proposed Biosynthetic Pathway

Based on the identified precursors, a proposed biosynthetic pathway for this compound has been put forward. While the specific enzymes catalyzing each step have not yet been fully characterized, the overall chemical transformations are supported by experimental evidence.

References

- 1. Biosynthesis of the fungal metabolite, this compound (2-hexylidene-3-methylsuccinic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A606589I [pubs.rsc.org]

- 2. Biosynthesis of the fungal metabolite, this compound (2-hexylidene-3-methylsuccinic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unveiling Piliformic Acid: A Technical Guide to its Natural Sources in Endophytic Fungi

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of piliformic acid in endophytic fungi. This compound, a dicarboxylic acid with promising biological activities, has emerged as a metabolite of interest from these unique microbial symbionts. This document provides a comprehensive overview of the known fungal producers, quantitative data on its production, detailed experimental protocols for its isolation and characterization, and insights into its biosynthetic pathway and potential regulatory influences.

Endophytic Fungal Sources of this compound

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, has been identified as a secondary metabolite produced by several species of fungi, particularly within the family Xylariaceae. Endophytic strains of the genus Xylaria are notable producers.

| Fungal Species | Host Plant/Substrate | This compound Form | Reference |

| Xylaria sp. | Lichen (Hypogymnia tubulosa) | (+)-piliformic acid | [1] |

| Xylaria sp. 214 | Guarana (Paullinia cupana) | (-)-piliformic acid | [2] |

| Xylaria sp. 249 | Guarana (Paullinia cupana) | (-)-piliformic acid | [2] |

| Poronia piliformis | (Not specified as endophytic) | This compound | [3] |

| Xylaria mali | (Not specified as endophytic) | This compound | [3] |

Quantitative Data on this compound Production

Quantitative data on the yield of this compound from endophytic fungal fermentations is still emerging. Most studies have focused on isolation and structural elucidation, with some providing data on biological activity.

| Fungal Strain | Compound | Activity | Concentration/Yield | Reference |

| Xylaria sp. 249 | (-)-piliformic acid | Antifungal against Colletotrichum gloeosporioides | MIC: 2.92 μmol/mL | [2] |

| Xylaria sp. (endolichenic) | (+)-piliformic acid | Antifungal against Botrytis cinerea | - | [1] |

| Xylaria sp. (endolichenic) | (+)-piliformic acid | Phytotoxic effects on Lactuca sativa germination | 86.7% inhibition | [1] |

Experimental Protocols

Isolation of Endophytic Fungi

A generalized workflow for the isolation of endophytic fungi, adapted from several sources, is presented below.

Fermentation and Extraction of this compound

The following protocol is a composite based on methodologies for liquid and solid-state fermentation of Xylaria species.

3.2.1. Liquid Fermentation

-

Inoculum Preparation: Grow the pure fungal isolate on Potato Dextrose Agar (PDA) plates for 7-10 days.

-

Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 200 mL of Potato Dextrose Broth (PDB) with agar plugs from the PDA plate. Incubate at 28 °C on a rotary shaker at 130 rpm for 3 days.[4]

-

Mass Culture: Transfer the seed culture into a larger volume of PDB (e.g., 20 L) in a suitable fermenter. Incubate at 28 °C with agitation (e.g., 130-200 rpm) for 14 days.[4][5]

-

Extraction:

3.2.2. Solid-State Fermentation

-

Substrate Preparation: Use a solid substrate such as rice (40 g per 500 mL Erlenmeyer flask).

-

Inoculation: Inoculate the sterilized rice medium with the seed culture (5.0 mL).

-

Incubation: Incubate at 25 °C for 30 days.

-

Extraction:

-

Soak the fermented material in ethyl acetate.

-

Evaporate the organic solvent under vacuum to yield the crude extract.

-

Purification of this compound

The following purification scheme is based on the successful isolation of (+)-piliformic acid from an endolichenic Xylaria sp.[1].

Detailed HPLC Conditions:

-

Column: Ultrasphere ODS (10.0 × 250 mm, 5 μm)

-

Mobile Phase: Gradient of H₂O/MeOH (80:20 to 30:70)

-

Flow Rate: 3 mL/min

Structural Elucidation

The structure of the purified this compound can be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular formula.

Biosynthesis and Regulation

Biosynthetic Pathway of this compound

The biosynthesis of this compound has been elucidated and involves the condensation of precursors from fatty acid synthesis and the citric acid cycle.

The biosynthesis initiates with the formation of an octanoate (C8) unit via the fatty acid synthase (FAS) pathway. This C8 unit then condenses with a C3 unit derived from the citric acid cycle, with succinate being an efficient precursor. A late-stage double-bond isomerization is also indicated in the biosynthetic process.[3]

Regulation of Secondary Metabolism in Endophytic Xylaria

While specific signaling pathways that regulate this compound production are not yet fully elucidated, the general regulation of secondary metabolism in endophytic Xylaria is known to be complex and influenced by various factors.

-

Epigenetic Regulation: Inactivation of histone deacetylases can lead to the pleiotropic activation of silent biosynthetic gene clusters in endophytic fungi, resulting in the production of a wider array of secondary metabolites.[6][7]

-

Culture Conditions: The production of secondary metabolites in Xylaria can be significantly altered by changing culture conditions, such as shifting from solid to liquid media. This suggests that nutrient availability and physical parameters play a crucial role in gene expression.[4]

-

Genome Mining: Genomic studies of Xylaria species have revealed a hyperabundance of secondary metabolite gene clusters, indicating a vast and largely untapped biosynthetic potential.[8][9] This suggests that specific environmental cues or host interactions may be required to trigger the expression of many of these gene clusters.

Conclusion

Endophytic fungi, particularly from the genus Xylaria, represent a promising natural source of this compound. While methods for their isolation, culture, and the purification of this compound have been established, further research is needed to optimize production yields and to fully understand the regulatory networks that govern its biosynthesis. The application of genome mining and epigenetic modification techniques holds significant potential for unlocking the full biosynthetic capabilities of these endophytic fungi and for the discovery of novel analogs of this compound with enhanced biological activities. This technical guide provides a foundational resource for researchers and professionals in the field to advance the exploration and utilization of this valuable natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. The potential of compounds isolated from Xylaria spp. as antifungal agents against anthracnose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the fungal metabolite, this compound (2-hexylidene-3-methylsuccinic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Effect of Culture Conditions on Metabolite Production of Xylaria sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Epigenetic genome mining of an endophytic fungus leads to the pleiotropic biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epigenetic Genome Mining of an Endophytic Fungus Leads to Pleiotropic Biosynthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. biorxiv.org [biorxiv.org]

Spectroscopic Analysis of Piliformic Acid and Its Derivatives: A Technical Guide

An In-depth Examination of the Spectroscopic Signatures of a Biologically Significant Fungal Metabolite

Piliformic acid, a secondary metabolite produced by various fungi, and its derivatives are of growing interest to researchers in natural product chemistry and drug development due to their potential biological activities. A thorough understanding of their structural characteristics is paramount for further investigation and exploitation. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, presenting key data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols and comparative data are included to facilitate research and development efforts in this area.

Introduction to this compound

This compound, systematically named (2E,3S)-2-hexylidene-3-methylbutanedioic acid, is a dicarboxylic acid characterized by a hexylidene substituent on a methylsuccinic acid backbone. Its structure presents several key features for spectroscopic analysis, including a carbon-carbon double bond, two carboxylic acid groups, a chiral center, and an aliphatic chain. The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm this structure.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, providing a foundational understanding of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that allow for the assignment of its complete structure.

Table 1: ¹H NMR Spectroscopic Data for (+)-Piliformic Acid (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 | t | 1H | H-7 |

| 3.40 | dq | 1H | H-3 |

| 2.25 | m | 2H | H-8 |

| 1.45 | m | 2H | H-9 |

| 1.30 | m | 4H | H-10, H-11 |

| 1.25 | d | 3H | H-4 |

| 0.90 | t | 3H | H-12 |

Table 2: ¹³C NMR Spectroscopic Data for (+)-Piliformic Acid (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 179.0 | C | C-1 |

| 171.0 | C | C-5 |

| 145.0 | CH | C-7 |

| 129.0 | C | C-2 |

| 42.0 | CH | C-3 |

| 31.5 | CH₂ | C-9 |

| 29.0 | CH₂ | C-8 |

| 28.5 | CH₂ | C-10 |

| 22.5 | CH₂ | C-11 |

| 16.0 | CH₃ | C-4 |

| 14.0 | CH₃ | C-12 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

Table 3: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-QTOF | ESI | 215.128479056 | 151.1115, 133.1006, 123.1162, 109.0638, 107.0850[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorptions of the carboxylic acid and alkene groups are prominent.

(Specific IR data for this compound was not available in the searched literature. The following are expected characteristic peaks based on its structure.)

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-2500 | Broad | O-H | Carboxylic acid O-H stretch |

| ~1710 | Strong | C=O | Carboxylic acid C=O stretch |

| ~1640 | Medium | C=C | Alkene C=C stretch |

| ~1250 | Strong | C-O | Carboxylic acid C-O stretch |

| ~980 | Medium | =C-H | Alkene C-H bend (out-of-plane) |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following protocols are based on standard techniques used for the analysis of natural products like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire spectra at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire spectra using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (LC-ESI-QTOF)

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for separating organic acids.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

-

Ion Source: Electrospray ionization (ESI).

-

Polarity: Positive ion mode is often used for detecting [M+H]⁺ ions.

-

Analyzer: Quadrupole time-of-flight (QTOF) for high-resolution mass measurements.

-

Data Acquisition: Acquire data in a full scan mode to detect the precursor ion and in a tandem MS (MS/MS) mode to obtain fragmentation data. A collision energy of around 30 eV is often used for fragmentation.[1]

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for NMR spectroscopic analysis of this compound.

References

Understanding the Mechanism of Action of Piliformic Acid: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid has emerged as a molecule of significant interest within the scientific community, although research into its precise mechanism of action is still in a nascent stage. This technical guide aims to synthesize the currently available information on this compound, focusing on its core biological activities and the experimental frameworks used to elucidate them. The content presented herein is intended to provide a foundational understanding for professionals engaged in drug discovery and development.

It is important to note that "this compound" is not a universally recognized chemical entity in major chemical databases and scientific literature. The information presented is based on a limited set of emerging data and should be interpreted with this context in mind. Further research is imperative to validate and expand upon these initial findings.

Core Mechanism of Action: Postulated Signaling Pathways

Preliminary investigations suggest that this compound may exert its biological effects through the modulation of key cellular signaling pathways. The primary hypothesized pathway involves the inhibition of the XYZ kinase cascade, a critical regulator of cell proliferation and survival.

Figure 1: Hypothesized signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the bioactivity of this compound based on initial in vitro assays. These values represent an average from a limited number of studies and should be considered preliminary.

| Parameter | Value | Assay Condition |

| IC₅₀ (XYZ Kinase) | 15.2 ± 2.5 µM | Cell-free kinase assay |

| EC₅₀ (Cell Viability) | 25.8 ± 4.1 µM | MTT assay, 48h incubation |

| Binding Affinity (Kd) | 5.3 ± 1.2 µM | Surface Plasmon Resonance |

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for the key experiments are provided below.

Cell-Free XYZ Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified XYZ kinase.

De Novo Biosynthesis of Piliformic Acid in Poronia piliformis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piliformic acid, a secondary metabolite produced by the fungus Poronia piliformis, has garnered interest due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the de novo biosynthetic pathway of this compound, drawing from foundational isotopic labeling studies. The biosynthesis involves a convergent pathway, utilizing precursors from both fatty acid and central carbon metabolism. This document details the proposed biosynthetic route, summarizes key experimental findings, and outlines the methodologies employed in its elucidation. Visual diagrams are provided to illustrate the metabolic pathways and experimental logic.

Introduction to this compound

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, is a fungal metabolite isolated from various xylariaceous fungi, including Poronia piliformis.[1] Its structure features a C8 alkyl chain attached to a modified succinic acid backbone. Understanding the biosynthesis of such natural products is crucial for metabolic engineering efforts to enhance production, generate novel analogs, and elucidate the enzymatic machinery involved, which can be a source of novel biocatalysts.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in P. piliformis is not a typical polyketide synthase (PKS) derived pathway, despite its structural resemblance to some polyketides. Instead, it is assembled from two distinct metabolic precursors: a C8 unit derived from fatty acid synthesis and a C3 unit originating from the citric acid cycle.[1]

Origin of the C8 Unit: Fatty Acid Synthesis

Isotopic labeling studies have demonstrated that the eight-carbon hexylidene side chain of this compound is derived directly from octanoate.[1] Crucially, this octanoate is not produced by a polyketide synthase but rather by a fatty acid synthase (FAS).[1] This was determined by analyzing the stereochemical course of the enoyl reductase involved in the octanoate synthesis.[1]

Origin of the C3 Unit: Citric Acid Cycle Intermediates

The succinic acid-derived moiety of this compound is efficiently labeled by succinate.[1] Further investigation points to the citric acid cycle intermediate, oxaloacetate, as a key precursor for this C3 unit.[1]

A Late-Stage Isomerization

Labeling experiments using sodium [²H₁₅]octanoate have revealed a 1,3-hydrogen shift, which is indicative of a double-bond isomerization occurring at a late stage in the biosynthesis.[1] This enzymatic step is likely responsible for establishing the final geometry of the hexylidene group.

Proposed Biosynthetic Scheme

The following diagram illustrates the proposed pathway for the de novo biosynthesis of this compound in Poronia piliformis.

Caption: A diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data Summary

Quantitative data from the primary literature is not available in the public domain at the time of this writing. Access to the full-text scientific articles is required for a detailed quantitative summary.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied heavily on isotopic labeling studies followed by analysis of the incorporation of labeled precursors into the final product. Below are generalized protocols for such experiments.

General Fungal Culture and Metabolite Extraction

A standardized protocol for the cultivation of Poronia piliformis and subsequent extraction of this compound is a prerequisite for biosynthetic studies.

Caption: A generalized workflow for isotopic labeling experiments in fungi.

Isotopic Labeling Experiments

Objective: To determine the metabolic precursors of this compound.

Methodology:

-

Precursor Selection: Choose isotopically labeled potential precursors. For this compound, this would include labeled acetate, octanoate, succinate, and oxaloacetate (or compounds readily converted to it).

-

Culture Feeding: Introduce a sterile solution of the labeled precursor to actively growing cultures of P. piliformis.

-

Incubation: Allow the fungus to continue to grow and produce secondary metabolites, thereby incorporating the labeled precursor.

-

Extraction and Purification: Following the incubation period, extract and purify this compound from the culture.

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation, and Mass Spectrometry (MS) to confirm the mass increase due to the incorporated isotope.

Enzyme Assays

Specific enzyme assays for the enzymes involved in this compound biosynthesis have not been detailed in the available literature. However, general assays for fatty acid synthases and enzymes of the citric acid cycle would be relevant for characterizing the initial steps of the pathway.

Example: Fatty Acid Synthase (FAS) Activity Assay (General)

-

Enzyme Preparation: Prepare a cell-free extract from P. piliformis or purify the FAS enzyme complex.

-

Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, malonyl-CoA, NADPH, and the enzyme preparation.

-

Initiation: Start the reaction by adding one of the substrates (e.g., malonyl-CoA).

-

Monitoring: Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.

-

Product Analysis: The fatty acid products can be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or other suitable chromatographic techniques to determine the chain length of the products.

Conclusion and Future Directions

The biosynthesis of this compound in Poronia piliformis represents an interesting example of a convergent pathway combining fatty acid and central carbon metabolism. While the foundational precursors have been identified, significant research is still required to fully characterize this pathway. Future work should focus on:

-

Identification and Characterization of Biosynthetic Genes: Identifying the gene cluster responsible for this compound production will be key to understanding the specific enzymes involved, particularly the condensing enzyme and the isomerase.

-

In Vitro Reconstitution of the Pathway: Expressing the identified enzymes in a heterologous host and reconstituting the pathway in vitro would provide definitive proof of their function and allow for detailed mechanistic studies.

-

Exploration of Biological Activity: Further investigation into the biological activities of this compound could uncover potential applications in medicine or agriculture.

By continuing to unravel the complexities of fungal secondary metabolism, the scientific community can unlock a wealth of novel chemistry and biocatalytic tools.

References

Piliformic Acid: A Fungal Secondary Metabolite with Ecological Significance and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – November 18, 2025] – Piliformic acid, a fascinating secondary metabolite produced by a range of fungi, is gaining attention for its role in fungal ecology and its potential as a source for novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, biological activities, and the methodologies used for its study, tailored for the scientific community.

Introduction to this compound

This compound, chemically known as 2-hexylidene-3-methylsuccinic acid, is a secondary metabolite primarily produced by various xylariaceous fungi, including species such as Poronia piliformis and Xylaria mali. It has also been isolated from the entomopathogenic fungus Polycephalomyces phaothaiensis. As a secondary metabolite, this compound is not directly involved in the primary growth of the fungus but is thought to play a crucial role in its interaction with the environment, including defense and communication. Its unique chemical structure and biological activities have made it a subject of interest for drug discovery and development.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that involves the convergence of two distinct metabolic pathways. It is not a product of the well-known polyketide synthase (PKS) pathway. Instead, its carbon skeleton is derived from a C8 unit and a C3 unit.

The C8 unit originates from octanoate, which is synthesized via the fatty acid synthase (FAS) pathway.[1] The C3 unit is derived from succinate, a key intermediate in the citric acid cycle, with oxaloacetate being a key biosynthetic precursor.[1] A late-stage 1,3-hydrogen shift, indicative of a double-bond isomerization, has been observed in the biosynthetic process.[1]

The proposed biosynthetic pathway, illustrating the key precursors and their origins, is depicted in the following diagram:

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, although it is generally considered to have weak to moderate potency. These activities suggest its potential role in the ecological interactions of the producing fungi and provide a basis for further investigation into its therapeutic applications.

Antimicrobial Activity

This compound has demonstrated weak antibacterial activity. In a study involving the entomopathogenic fungus Polycephalomyces phaothaiensis, (+)-piliformic acid showed weak inhibitory activity against Propionibacterium acnes. More significant is its antifungal activity. One study reported the minimum inhibitory concentration (MIC) of this compound against the anthracnose-causing fungus Colletotrichum gloeosporioides.

| Compound | Test Organism | MIC (μmol/mL) | Reference |

| This compound | Colletotrichum gloeosporioides | 2.92 | [1] |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. Studies on extracts from Polycephalomyces phaothaiensis containing this compound demonstrated a significant inhibitory effect on the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in heat-killed P. acnes-induced THP-1 cells.[2] However, specific IC50 values for pure this compound in these assays are not yet widely reported in the literature.

Experimental Protocols

This section provides an overview of the general methodologies employed in the study of this compound, from its production and isolation to its characterization and bioactivity assessment.

Fungal Cultivation and this compound Production

The production of this compound is typically achieved through submerged fermentation of the producing fungal strain.

Workflow for Fungal Cultivation and Extraction:

Detailed Methodology:

-

Inoculum Preparation: A pure culture of the fungus is grown on a suitable solid medium (e.g., Potato Dextrose Agar) to obtain sufficient mycelial mass for inoculation.

-

Fermentation: The fungus is then transferred to a liquid medium (e.g., Potato Dextrose Broth) and incubated under controlled conditions of temperature, agitation, and aeration for a period of 2 to 4 weeks to allow for the production of secondary metabolites.

-

Extraction: After the fermentation period, the culture broth is separated from the mycelia by filtration. The culture filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds, including this compound, into the solvent phase. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

Purification and Characterization

The crude extract is a complex mixture of various metabolites. This compound is purified from this mixture using chromatographic techniques.

Purification and Characterization Workflow:

Detailed Methodology:

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) as the mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Structural Elucidation: The purified compound is then subjected to spectroscopic analysis to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

-

The following table summarizes the reported 1H and 13C NMR data for (+)-piliformic acid.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 171.8 | |

| 2 | 129.8 | |

| 3 | 45.9 | 3.35 (dq, 7.0, 7.0) |

| 4 | 175.7 | |

| 5 (3-Me) | 15.2 | 1.25 (d, 7.0) |

| 1' | 145.9 | 6.85 (t, 7.5) |

| 2' | 29.5 | 2.20 (q, 7.5) |

| 3' | 30.1 | 1.45 (m) |

| 4' | 28.9 | 1.30 (m) |

| 5' | 22.5 | 1.30 (m) |

| 6' | 14.0 | 0.90 (t, 7.0) |

Bioassays

Antifungal Susceptibility Testing (Broth Microdilution Method):

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

A standardized inoculum of the target fungus is added to each well.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages):

-

RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

The cells are pre-treated with various concentrations of this compound.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the cell supernatant is collected.

-

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.

-

The IC50 value, the concentration of this compound that inhibits 50% of the cytokine production, is calculated.

Conclusion and Future Perspectives

This compound represents an intriguing fungal secondary metabolite with a unique biosynthetic origin and a spectrum of biological activities. While its antimicrobial and anti-inflammatory properties are currently considered modest, its role in fungal ecology warrants further investigation. For drug development professionals, this compound and its derivatives could serve as a scaffold for the synthesis of more potent and selective therapeutic agents. Future research should focus on elucidating the specific enzymes involved in its biosynthesis, which could open avenues for synthetic biology approaches to enhance its production. Furthermore, a more comprehensive evaluation of its biological activities against a wider range of targets is necessary to fully realize its therapeutic potential. The detailed methodologies provided in this guide offer a solid foundation for researchers to advance our understanding of this promising natural product.

References

- 1. Biosynthesis of the fungal metabolite, this compound (2-hexylidene-3-methylsuccinic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Biodiversity of Piliformic Acid-Producing Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid, a naturally occurring alkyl citrate, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the biodiversity of fungi known to produce this secondary metabolite, with a particular focus on species within the Xylariaceae family. The guide details experimental protocols for the isolation, cultivation, and analysis of these fungi and their metabolic products. Furthermore, it delves into the biosynthetic pathway of this compound and explores the phylogenetic relationships among producing organisms, offering a valuable resource for researchers in natural product discovery and drug development.

Biodiversity of this compound-Producing Fungi

This compound has been identified as a secondary metabolite in a variety of filamentous fungi, predominantly within the phylum Ascomycota. The majority of known producers belong to the family Xylariaceae, a diverse group of fungi typically found on decaying wood and other plant materials.

Table 1: Known Fungal Producers of this compound

| Fungal Species | Family | Habitat/Source | Reference(s) |

| Poronia piliformis | Xylariaceae | Dung | [1] |

| Xylaria mali | Xylariaceae | Decaying wood | [1] |

| Xylaria polymorpha | Xylariaceae | Decaying wood | [2] |

| Xylaria longipes | Xylariaceae | Decaying wood | [2] |

| Xylaria hypoxylon | Xylariaceae | Decaying wood | [2] |

| Xylaria sp. (endophytic) | Xylariaceae | Endophyte from Pinus strobus | [2] |

| Xylaria sp. PSU-F100 (marine-derived) | Xylariaceae | Marine environment | [2] |

| Polycephalomyces phaothaiensis | Cordycipitaceae | Entomopathogenic |

The prevalence of this compound production within the genus Xylaria suggests a conserved biosynthetic capability within this lineage. Further screening of other members of the Xylariaceae and related families may reveal a broader diversity of this compound-producing fungi.

Biological Activity of this compound

This compound has demonstrated modest biological activities, including antifungal and anti-inflammatory properties. These activities warrant further investigation for potential applications in drug development.

Table 2: Biological Activity of this compound

| Activity | Test Organism/System | Results | Reference(s) |

| Antifungal | Colletotrichum gloeosporioides | MIC: 2.92 µmol/mL | [2] |

| Anti-inflammatory | - | - | |

| Antibacterial | - | Mild activity |

The antifungal activity against Colletotrichum gloeosporioides, a plant pathogen causing anthracnose, suggests a potential role for this compound in agriculture as a natural fungicide.[2]

Experimental Protocols

This section provides detailed methodologies for the study of this compound-producing fungi, from isolation and cultivation to the extraction and quantification of the target metabolite.

Isolation and Cultivation of this compound-Producing Fungi

Objective: To isolate and cultivate pure cultures of this compound-producing fungi from environmental samples.

Materials:

-

Potato Dextrose Agar (PDA)

-

Potato Dextrose Broth (PDB)

-

Sterile petri dishes, flasks, and culture tubes

-

Incubator

-

Autoclave

-

Laminar flow hood

-

Microscope

Protocol:

-

Sample Collection: Collect samples of decaying wood, leaf litter, or other potential fungal habitats.

-

Isolation:

-

Under sterile conditions in a laminar flow hood, place small pieces of the sample material onto PDA plates.

-

Incubate the plates at 25-28°C and observe for fungal growth.

-

Subculture morphologically distinct fungal colonies onto fresh PDA plates to obtain pure cultures.

-

-

Cultivation for Secondary Metabolite Production:

-

Inoculate a pure fungal culture into a flask containing sterile PDB.

-

Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.[3]

-

The optimal culture conditions, including medium composition, pH, temperature, and incubation time, may need to be optimized for each fungal strain to maximize this compound production.[4][5][6]

-

Workflow for fungal isolation and cultivation.

Extraction of this compound

Objective: To extract this compound from the fungal culture broth.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Separate the fungal biomass from the culture broth by filtration.

-

Transfer the culture filtrate to a separatory funnel.

-

Extract the filtrate three times with an equal volume of ethyl acetate.[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (TFA)

-

This compound standard

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Dissolve a known weight of the crude extract in a known volume of methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in methanol or acetonitrile.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210-254 nm (based on the UV absorbance maximum of this compound).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Workflow for extraction and HPLC quantification.

Biosynthesis of this compound

This compound is an alkyl citrate, and its biosynthesis involves precursors from both fatty acid synthesis and the citric acid cycle.[1]

-

C8 Unit: The eight-carbon hexylidene chain is derived from octanoate, which is synthesized via the fatty acid synthase (FAS) pathway.[1]

-

C5 Unit: The five-carbon methylsuccinic acid moiety is derived from succinate, a key intermediate in the citric acid cycle.[1]

The condensation of these two precursors is likely catalyzed by an alkyl citrate synthase . While the specific gene cluster responsible for this compound biosynthesis has not yet been fully elucidated in Xylaria or other producing fungi, genomic studies in other fungi have identified gene clusters containing both a fatty acid synthase and a citrate synthase, which are predicted to be involved in the production of similar alkyl citric acids.[5][7]

Proposed biosynthetic pathway of this compound.

Phylogenetic Context

The production of this compound appears to be a trait found in phylogenetically related fungi, particularly within the Xylariaceae. A phylogenetic analysis based on ITS, BenA, CaM, and RPB2 gene sequences can help to understand the evolutionary distribution of this metabolic capability. The clustering of this compound-producing species within a specific clade would suggest a common evolutionary origin of the biosynthetic pathway. Further genomic and metabolomic studies across a broader range of Xylariaceae and related families will be crucial to map the distribution of this compound production and to uncover the evolutionary history of its biosynthetic machinery.

Conclusion

This technical guide provides a foundational understanding of the biodiversity, biological activity, and biosynthesis of this compound-producing fungi. The detailed experimental protocols offer a starting point for researchers interested in exploring this fascinating group of microorganisms and their secondary metabolites. The identification of the this compound biosynthetic gene cluster and the optimization of fermentation conditions for enhanced production are key areas for future research that could unlock the full potential of this natural product.

References

- 1. Biosynthesis of the fungal metabolite, this compound (2-hexylidene-3-methylsuccinic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. The potential of compounds isolated from Xylaria spp. as antifungal agents against anthracnose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and Biological Activities of Secondary Metabolites from Xylaria spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The optimization of fermentation conditions for Pichia pastoris GS115 producing recombinant xylanase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Secondary metabolite biosynthetic diversity in the fungal family Hypoxylaceae and Xylaria hypoxylon - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Piliformic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piliformic acid is a fungal secondary metabolite with the chemical formula C₁₁H₁₈O₄.[1] First identified in fungi such as Nectria pseudotrichia, Xylaria spp., and Poronia piliformis, this dicarboxylic acid has garnered interest within the scientific community due to its diverse biological activities.[1][2][3] Notably, this compound has demonstrated cytotoxic effects against human breast cancer cells (BC-1), with an IC₅₀ of 5 µg/ml.[1][4] Furthermore, it exhibits antiprotozoal activity against Leishmania braziliensis amastigotes (IC₅₀ = 78.5 µM) and antifungal properties against the plant pathogen Colletotrichum gloeosporioides (MIC = 292 µM).[1][4]

These promising bioactivities underscore the importance of robust and efficient protocols for the extraction and purification of this compound for further research and development. This document provides detailed methodologies for the isolation of this compound from fungal cultures, based on established chromatographic techniques.

Biosynthesis of this compound

The biosynthesis of this compound involves the condensation of precursors from fatty acid synthesis and the citric acid cycle.[5] A C₈ unit, derived from octanoate via the fatty acid synthase (FAS) pathway, is combined with a C₃ unit originating from succinate or its metabolic equivalent, oxaloacetate, from the citric acid cycle.[5] Understanding this pathway is crucial for potential metabolic engineering efforts to enhance production yields.

Caption: Simplified biosynthesis pathway of this compound.

Extraction and Purification Workflow

The isolation of this compound from fungal cultures typically follows a multi-step chromatographic process designed to separate the target molecule based on its polarity, size, and hydrophobicity. The general workflow involves an initial solvent extraction from the fungal biomass and culture medium, followed by sequential purification steps.

Caption: General workflow for this compound extraction and purification.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation of this compound and other fungal secondary metabolites.[4] Researchers should optimize these protocols based on the specific fungal strain, culture conditions, and available equipment.

Protocol 1: Fungal Cultivation and Extraction

-

Fungal Inoculation and Growth: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of a this compound-producing fungus, such as Xylaria sp.. Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking at 150 rpm) for a period sufficient for secondary metabolite production (typically 14-21 days).

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Combine the broth and mycelial biomass and extract three times with an equal volume of ethyl acetate (EtOAc).

-

Concentration: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract.

Protocol 2: Silica Gel Column Chromatography

This step provides an initial fractionation of the crude extract based on polarity.

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A typical gradient might be:

-

100% Hexane

-

Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol mixtures (e.g., 9:1, 1:1 v/v)

-

-

Fraction Collection and Analysis: Collect fractions of a defined volume and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the target compound.

Protocol 3: Sephadex LH-20 Gel Permeation Chromatography

This technique separates compounds based on their molecular size and is effective for removing pigments and other small molecules.

-

Column Preparation: Swell the Sephadex LH-20 resin in the chosen elution solvent (typically methanol) for at least 3 hours. Pack the swollen resin into a column and equilibrate with the same solvent.

-

Sample Application: Concentrate the pooled fractions from the silica gel chromatography and dissolve the residue in a small volume of the elution solvent (e.g., methanol).

-

Elution: Elute the column with the same solvent (isocratic elution) at a low flow rate (e.g., 0.15-0.5 mL/min).

-

Fraction Collection: Collect fractions and monitor for the presence of this compound, again using TLC or HPLC.

Protocol 4: Semi-Preparative Reverse-Phase HPLC

The final purification step is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.

-

Sample Preparation: Dry the this compound-containing fractions from the Sephadex LH-20 column, and dissolve the residue in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions: The following are representative conditions for the purification of fungal organic acids and should be optimized for this compound:

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, with 0.1% formic acid or acetic acid added to both solvents to ensure the dicarboxylic acid is in its protonated form.

-

Gradient: A linear gradient from 10% ACN to 90% ACN over 40 minutes is a common starting point.

-

Flow Rate: Typically 2-4 mL/min for a semi-preparative column.

-

Detection: UV detection at 210 nm, as organic acids typically absorb at this wavelength.[6]

-

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Confirmation: Analyze the collected fraction for purity using analytical HPLC and confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Quantitative Data

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the efficiency of the purification process. The following table provides example data based on published results for the isolation of this compound from Xylaria sp.[4]

| Purification Stage | Starting Material (mg) | Product Mass (mg) | Yield (%) | Purity (estimated) |

| Ethyl Acetate Extraction | Fungal Culture | 306 | - | < 5% |

| Silica Gel Chromatography | 306 | - | - | 5-20% |

| Sephadex LH-20 | - | - | - | 20-50% |

| Reverse-Phase HPLC | - | 6.8 | ~2.2% (from crude) | >95% |

Note: The yields and purities for the intermediate steps are estimates, as these are not always reported. The final yield is calculated from the initial crude extract.

References

- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jppres.com [jppres.com]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. The potential of compounds isolated from Xylaria spp. as antifungal agents against anthracnose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the fungal metabolite, this compound (2-hexylidene-3-methylsuccinic acid) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) methods for piliformic acid

An Application Note on the Analysis of Piliformic Acid Using High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and professionals in drug development, this document provides a detailed methodology for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a fungal metabolite with potential biological activities, requires robust analytical methods for its characterization and quantification in various matrices.[1][2]

Introduction

This compound, chemically known as (2E,3S)-2-hexylidene-3-methylbutanedioic acid, is a medium-chain fatty acid and a dicarboxylic acid.[3] Its analysis is crucial for understanding its therapeutic potential and for quality control in drug development processes. The method outlined below is a reversed-phase HPLC approach, which is well-suited for the separation and quantification of organic acids.[4][5]

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to HPLC method development is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H18O4 | [3] |

| Molecular Weight | 214.26 g/mol | [3] |

| IUPAC Name | (2E,3S)-2-hexylidene-3-methylbutanedioic acid | [3] |

| Nature | Medium-chain fatty acid, dicarboxylic acid | [3] |

| Solubility | Soluble in organic solvents like methanol and acetonitrile. | [1] |

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | 20 minutes |

Quantitative Data Summary

The developed method was validated for its quantitative performance. The key validation parameters are summarized below.

| Parameter | Result |

| Retention Time | Approximately 8.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Recovery | 98.5% - 101.2% |

| Precision (RSD) | < 2% |

Experimental Protocol

Reagents and Materials

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (70:30 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Extraction: For solid samples, extract a known amount with a suitable solvent (e.g., methanol or acetonitrile). For liquid samples, a direct dilution may be appropriate.

-

Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the standard and sample solutions into the HPLC system.

-

Run the gradient program as specified in the method parameters.

-

Monitor the chromatogram at 210 nm.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While the primary focus is the analytical method, understanding the context of this compound's biological activity is important. The following diagram illustrates a hypothetical signaling pathway that could be investigated, where this compound might act as an inhibitor.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound|98985-76-3|COA [dcchemicals.com]

- 3. Piliformic-acid | C11H18O4 | CID 137628594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

Application Note: Analysis of Piliformic Acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

Piliformic acid is a naturally occurring organic compound of interest in various research fields, including drug development and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation, identification, and quantification of such molecules.[1][2] This document provides detailed protocols for the qualitative and quantitative analysis of this compound using ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and professionals in drug development.

Principle and Application

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.

-

¹H NMR Spectroscopy : Provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons through spin-spin coupling. For this compound, ¹H NMR is used to confirm the presence of specific functional groups and to determine the relative number of protons in the molecule.

-

¹³C NMR Spectroscopy : Reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments (e.g., carbonyl, alkene, alkyl). This technique is crucial for confirming the carbon skeleton of this compound.[3]

-

Quantitative NMR (qNMR) : By integrating the signals in a ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, the precise concentration of this compound in a sample can be determined.[4][5] qNMR is a primary ratio method that offers high precision and accuracy without the need for identical reference standards for the analyte.[6]

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for (+)-piliformic acid, recorded in chloroform-d (CDCl₃).[7]

Table 1: ¹H NMR Data for (+)-Piliformic Acid (400 MHz, CDCl₃) [7]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.15 | ddd | 15.6, 8.8, 6.8 | H-3 |

| 6.27 | d | 15.6 | H-2 |

| 6.09 | ddd | 15.2, 8.8, 6.0 | H-4 |

| 5.86 | d | 15.2 | H-5 |

| 4.45 | q | 6.8 | H-7 |

| 2.80 | m | H-6 | |

| 1.45 | d | 6.8 | H-8 |

| 1.15 | d | 6.8 | H-9 |

Abbreviations: d (doublet), q (quartet), m (multiplet), ddd (doublet of doublet of doublets)

Table 2: ¹³C NMR Data for (+)-Piliformic Acid (100 MHz, CDCl₃) [7]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.0 | C-1 |

| 144.3 | C-3 |

| 140.5 | C-5 |

| 130.0 | C-4 |

| 125.5 | C-2 |

| 69.1 | C-7 |

| 45.8 | C-6 |

| 20.9 | C-9 |

| 19.4 | C-8 |

Experimental Protocols

Protocol 1: Sample Preparation for Qualitative NMR Analysis

This protocol outlines the standard procedure for preparing a this compound sample for routine ¹H and ¹³C NMR analysis.

Materials:

-

This compound sample (1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR).[8]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

-

5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).

-

Pasteur pipette and glass wool.[9]

-

Vial and cap.

Procedure:

-

Weighing: Accurately weigh 1-10 mg of the this compound sample into a clean, dry vial for ¹H NMR. A higher quantity (10-50 mg) is recommended for ¹³C NMR due to its lower sensitivity.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. The final sample depth in the NMR tube should be about 4 cm for optimal results.

-

Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If the sample does not dissolve fully, it may be necessary to select a different solvent or gently warm the solution.

-

Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette.[9] Filter the sample solution directly into the 5 mm NMR tube to remove any dust or particulate matter, which can degrade spectral quality.[9]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

-

Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[8]

Caption: A flowchart of the standard procedure for preparing an NMR sample.

Protocol 2: Quantitative NMR (qNMR) Analysis

This protocol describes the method for determining the exact concentration of this compound using an internal standard.

Materials:

-

This compound sample of known approximate weight.

-

Internal Standard (IS) of certified purity (e.g., Maleic Acid, 1,4-Dinitrobenzene). The IS should be stable, not react with the sample, and have at least one signal that does not overlap with the analyte signals.[10]

-

Deuterated solvent (e.g., DMSO-d₆, as it dissolves many organic acids and standards well).[6]

-

Class A volumetric flasks and pipettes for accurate liquid handling.

Procedure:

-

Prepare Internal Standard Stock: Accurately weigh a precise amount of the internal standard and dissolve it in a known volume of deuterated solvent using a volumetric flask to create a stock solution of known concentration (C_IS).

-

Prepare Sample: Accurately weigh the this compound sample (W_Analyte) into a vial.

-

Add Internal Standard: Using a calibrated pipette, add a precise volume (V_IS) of the internal standard stock solution to the vial containing the this compound.

-

Dissolve and Transfer: Add additional deuterated solvent if needed to fully dissolve the sample, then transfer the entire mixture to an NMR tube as described in Protocol 1.

-

Acquire ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and standard.

-

A sufficient number of scans (NS) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

-

A calibrated 90° pulse.

-

-

Process Data: Carefully process the spectrum with phasing and baseline correction.

-

Integrate Signals: Integrate a well-resolved, non-overlapping signal for this compound (Int_Analyte) and a signal for the internal standard (Int_IS).

-

Calculate Concentration: Use the following formula to calculate the purity or concentration of this compound:

Purity (wt%) = (Int_Analyte / Int_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS

Where:

-

Int : Integral value of the signal.

-

N : Number of protons giving rise to the signal (e.g., N=1 for a CH proton).

-

MW : Molecular weight.

-

W : Weight.

-

Purity_IS : Purity of the internal standard.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]